
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with an ethyl group at the 3-position and a hydroxymethyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions to form the furanone ring. The hydroxymethyl group can be introduced through subsequent reactions involving hydroxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction temperatures are often employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The furanone ring can be reduced to form a dihydrofuranone.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-ethyl-4-(carboxymethyl)-2(5H)-furanone.
Reduction: Formation of 3-ethyl-4-(hydroxymethyl)-dihydrofuranone.
Substitution: Formation of various substituted furanones depending on the substituent introduced.
Applications De Recherche Scientifique
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with furanone moieties.
Industry: Utilized in the production of flavor and fragrance compounds due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the furanone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(5H)-Furanone, 3-methyl-4-(hydroxymethyl)-(9CI)
- 2(5H)-Furanone, 3-ethyl-4-(methoxymethyl)-(9CI)
- 2(5H)-Furanone, 3-propyl-4-(hydroxymethyl)-(9CI)
Uniqueness
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) is unique due to the specific positioning of the ethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
4-ethyl-3-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-5(3-8)4-10-7(6)9/h8H,2-4H2,1H3 |
Clé InChI |
IOHGNCOSSXECQO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(COC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
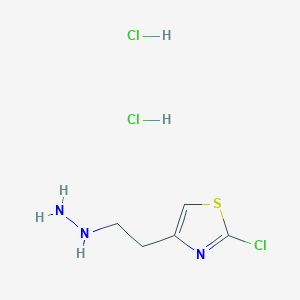
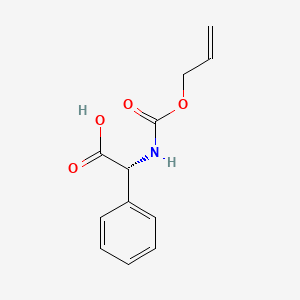
![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)
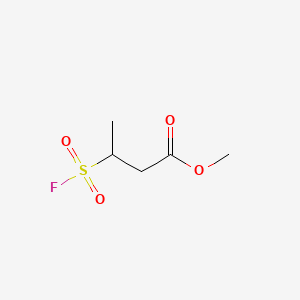
![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)
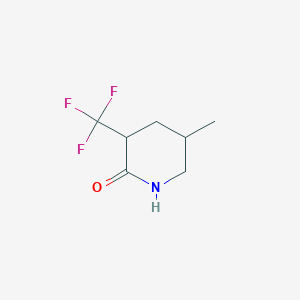
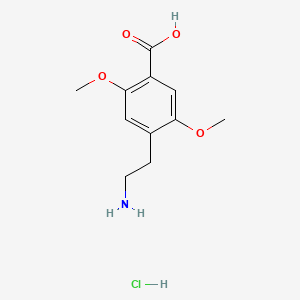
![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
![Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)

![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)
